molecular formula C13H17N3OS B8160970 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine

5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine

Cat. No.: B8160970
M. Wt: 263.36 g/mol
InChI Key: JZBVOVDJRURYGS-UHFFFAOYSA-N
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Description

5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions where a benzyl halide reacts with a suitable nucleophile.

    Attachment of the Dimethyl-Ethyl Group: This step often involves alkylation reactions where a dimethyl-ethyl halide reacts with the thiadiazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a dihydrothiadiazole derivative.

    Substitution: The benzyloxy and dimethyl-ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Thiadiazole derivatives have been studied for their ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure can impart desirable characteristics to these materials, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and dimethyl-ethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The thiadiazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(2-Ethoxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine: Similar structure but with an ethoxy group instead of a benzyloxy group.

    5-(2-Phenoxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 5-(2-Benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine lies in its specific combination of functional groups, which can influence its reactivity, stability, and biological activity. The benzyloxy group, in particular, can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in various applications.

Properties

IUPAC Name

5-(2-methyl-1-phenylmethoxypropan-2-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-13(2,11-15-16-12(14)18-11)9-17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBVOVDJRURYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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